Viridogrisein I

Overview

Description

Mechanism of Action

Target of Action

Etamycin primarily targets Mycobacterium abscessus , a pathogenic bacterium of global importance in public health . It significantly inhibits the growth of M. abscessus wild-type strain, three subspecies, and clinical isolates in vitro .

Mode of Action

abscessus via inhibition of protein synthesis . This interaction with its targets leads to significant inhibition of the growth of M. abscessus .

Biochemical Pathways

Etamycin belongs to the group of streptogramin antibiotics , which are known to inhibit protein biosynthesis

Pharmacokinetics

These properties play a crucial role in the bioavailability of a drug

Result of Action

Etamycin significantly inhibits the growth of M. abscessus in vitro and in macrophages without cytotoxicity . The in vivo efficacy of Etamycin in the zebrafish infection model was greater than that of clarithromycin, which is recommended as the core agent for treating M. abscessus infections .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance . .

Biochemical Analysis

Biochemical Properties

Etamycin plays a significant role in biochemical reactions, primarily by inhibiting protein synthesis in bacteria. It interacts with the bacterial ribosome, specifically binding to the 50S subunit. This interaction disrupts the elongation phase of protein synthesis, effectively halting bacterial growth . The compound interacts with various biomolecules, including ribosomal RNA and ribosomal proteins, forming stable complexes that inhibit the translocation step of protein elongation.

Cellular Effects

Etamycin exerts profound effects on bacterial cells by inhibiting protein synthesis, leading to cell death. In MRSA, Etamycin disrupts cell wall synthesis and induces cell lysis . It also affects cellular processes such as gene expression and metabolic pathways. By inhibiting protein synthesis, Etamycin indirectly influences cell signaling pathways and metabolic flux, leading to a cascade of cellular dysfunctions.

Molecular Mechanism

The molecular mechanism of Etamycin involves binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding inhibits the formation of peptide bonds between amino acids, effectively blocking protein synthesis . Etamycin’s interaction with ribosomal RNA and proteins stabilizes the ribosome in a conformation that prevents the translocation of tRNA and mRNA, thereby halting the elongation process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etamycin have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that Etamycin maintains its antibacterial activity over extended periods, although its efficacy may diminish slightly due to gradual degradation.

Dosage Effects in Animal Models

In animal models, the effects of Etamycin vary with dosage. At therapeutic doses, Etamycin effectively reduces bacterial load without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects indicate that there is a narrow therapeutic window for Etamycin, necessitating careful dosage management in clinical settings.

Metabolic Pathways

Etamycin is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes and cofactors involved in ribosomal function, such as ribosomal RNA methyltransferases . These interactions can alter metabolic flux and metabolite levels, leading to disruptions in bacterial metabolism and growth.

Transport and Distribution

Etamycin is transported and distributed within bacterial cells primarily through passive diffusion. Once inside the cell, it localizes to the ribosome, where it exerts its inhibitory effects . The compound’s distribution is influenced by its hydrophobic nature, which facilitates its accumulation in the lipid-rich environments of bacterial membranes.

Subcellular Localization

Etamycin’s subcellular localization is predominantly within the ribosome. It does not possess specific targeting signals but relies on its affinity for ribosomal RNA and proteins to localize to the peptidyl transferase center . Post-translational modifications of ribosomal components can influence Etamycin’s binding affinity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Viridogrisein I is biosynthesized by a distinct 105 kb biosynthetic gene cluster in Streptomyces griseoviridis. The biosynthesis involves several key enzymes and transporters, including SgvT1, SgvT2, and SgvT3, which play crucial roles in the efficient production of this compound by preventing undesired intracellular accumulation during biosynthesis .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces griseoviridis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Viridogrisein I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Viridogrisein I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the biosynthesis and chemical modification of cyclic depsipeptides.

Biology: Investigated for its antibacterial properties and mechanisms of action against multi-drug resistant bacteria.

Medicine: Explored as a potential therapeutic agent for treating infections caused by resistant microorganisms.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes .

Comparison with Similar Compounds

Griseoviridin: An A-type cyclic polyunsaturated macrolactone antibiotic produced by Streptomyces griseoviridis.

Neoviridogriseins: Homologues of viridogrisein with slight structural modifications, such as the replacement of the alanine moiety with L-α-amino-n-butyric acid.

Comparison: Viridogrisein I is unique among the streptogramin antibiotics due to its potent activity as a single component, unlike other members of the family that are typically complex mixtures. Its ability to work synergistically with griseoviridin enhances its antibacterial efficacy, making it a valuable compound in the fight against multi-drug resistant pathogens .

Properties

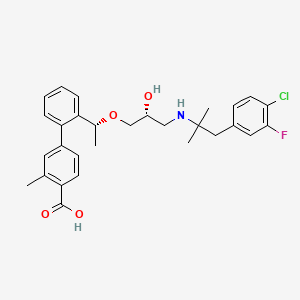

IUPAC Name |

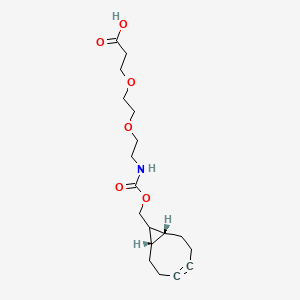

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATIISJKSAELDC-ZIOPZPSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028203 | |

| Record name | Etamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-20-7 | |

| Record name | Etamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF72P8T3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does etamycin exert its antibacterial effect?

A1: Etamycin belongs to the streptogramin group B antibiotics and primarily targets bacterial protein synthesis. [, ] It binds to the bacterial ribosome, specifically at the peptidyl transferase center located on the 50S ribosomal subunit. [, ] This binding interferes with the elongation phase of protein synthesis, effectively halting the production of essential proteins and leading to bacterial growth inhibition. [, ]

Q2: What is the molecular formula and weight of etamycin?

A2: Etamycin has the molecular formula C44H62N8O11 and a molecular weight of 879.02 g/mol. [, ]

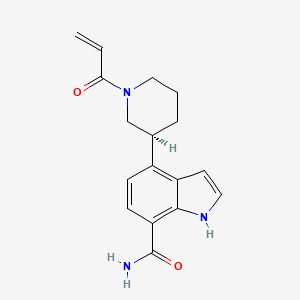

Q3: What are the key structural features of etamycin?

A3: Etamycin is a cyclic heptapeptide characterized by a macrocycle containing unique amino acid residues. [, , ] These include D-leucine, N-methyl-threo-β-hydroxy-α-aminobutyric acid, N,β-dimethyl-leucine, allo-4-hydroxy-D-proline, and N-methyl-phenyl-sarcosine. [, , ] A distinctive feature is the presence of a 3-hydroxypicolinyl group attached to the N-terminus of the peptide chain. [, , ]

Q4: How is etamycin biosynthesized?

A4: Etamycin biosynthesis in Streptomyces griseoviridus involves a non-ribosomal peptide synthetase (NRPS) pathway. [, , ] This complex process utilizes various amino acid precursors, including L-threonine, L-alanine, glycine, L-leucine, phenylalanine, L-proline, and L-lysine, which contribute to the formation of the peptide core and the 3-hydroxypicolinic acid moiety. [, ] Notably, the D-amino acids present in etamycin are derived from their L-isomers via epimerization. [, ]

Q5: Does Streptomyces griseoviridus produce other compounds similar to etamycin?

A5: Yes, Streptomyces griseoviridus produces several etamycin congeners, structurally similar compounds differing in specific amino acid substitutions. [, ] For instance, one congener replaces the hydroxyproline residue in etamycin with proline. [, ] The production of these congeners can be influenced by the composition of the culture medium. [, ]

Q6: How stable is etamycin under different conditions?

A6: Etamycin can be inactivated by an enzyme present in Streptomyces lividans. [] This inactivation occurs through a unique elimination mechanism, leading to the formation of a dehydrobutyrine peptide derivative. [] Further research is needed to fully understand etamycin's stability profile under various environmental conditions.

Q7: Are there known mechanisms of resistance to etamycin?

A7: While limited information is available on specific etamycin resistance mechanisms, some insights can be derived from studies on related streptogramin antibiotics. Resistance mechanisms often involve modifications of the ribosomal target site, enzymatic inactivation of the antibiotic, or efflux pumps that expel the drug from the bacterial cell. [, ]

Q8: What analytical methods are used to study etamycin?

A8: Various techniques are employed to characterize and quantify etamycin, including: * Chromatography: Partition chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used for separation and purification. [, , ] * Mass Spectrometry: Electron impact mass spectrometry (EI-MS), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) provide information on molecular weight, structure, and fragmentation patterns. [, , , ] * Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy helps identify and quantify etamycin based on its characteristic absorbance spectrum. [] Nuclear magnetic resonance (NMR) spectroscopy elucidates its structure and conformation. [, ]

Q9: What is the significance of proline 4-hydroxylase in etamycin biosynthesis?

A9: Proline 4-hydroxylase, a 2-oxoglutarate, and ferrous-ion-dependent dioxygenase, play a crucial role in etamycin biosynthesis by catalyzing the hydroxylation of proline to form allo-4-hydroxy-D-proline, a key component of the etamycin peptide core. []

Q10: Does etamycin exhibit synergistic activity with other antibiotics?

A10: Yes, etamycin demonstrates synergistic antibacterial activity with griseoviridin, another antibiotic produced by Streptomyces griseoviridus. [, , ] This synergy results in enhanced potency against Mycobacterium avium and Mycobacterium intracellulare, highlighting its potential for combination therapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)